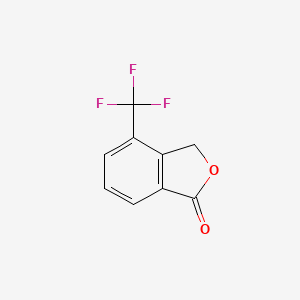

4-(Trifluoromethyl)isobenzofuran-1(3H)-one

Vue d'ensemble

Description

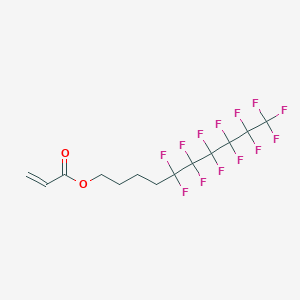

4-(Trifluoromethyl)isobenzofuran-1(3H)-one is a heterocyclic compound composed of fused cyclohexa-1,3-diene and furan rings. It is isomeric with benzofuran and exhibits a unique structure due to the trifluoromethyl group substitution. The compound’s reactivity is noteworthy, and it rapidly polymerizes. Although it is not inherently stable, it serves as the parent structure for related, more complex compounds, such as the hindered analogue 1,3-diphenylisobenzofuran .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)isobenzofuran-1(3H)-one involves thermolysis of suitable precursors, followed by trapping at low temperature. Researchers have identified and prepared this compound despite its transient nature .

Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)isobenzofuran-1(3H)-one is C~8~H~6~O , with a molar mass of approximately 118.13 g/mol . Its bicyclic structure consists of a cyclohexa-1,3-diene ring fused with a furan ring. The trifluoromethyl group at the 4-position adds to its distinctiveness .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Divergent Synthesis of Chalcogenated Derivatives : 4-(Trifluoromethyl)isobenzofuran-1(3H)-one is utilized in the divergent synthesis of isobenzofuran-1(3H)-one and dihydroisochroman-1-one derivatives through a metal-free intramolecular oxychalcogenation approach (Du et al., 2022).

- Photocatalytic Generation of Sulfonated Derivatives : It's used in the photocatalytic generation of sulfonated isobenzofuran-1(3H)-ones. This method involves single electron transfer facilitated by the presence of a photocatalyst (Zhang et al., 2018).

- Domino [Pd]-Catalysis for Synthesis : Employed in domino [Pd]-catalysis for the synthesis of isobenzofuran-1(3H)-ones, showing a broad substrate scope, and has been applied to the synthesis of certain drugs (Mahendar & Satyanarayana, 2016).

Crystal Structure and Theoretical Studies

- Centrosymmetric Resonance-Assisted Hydrogen Bonding Chains : This compound is characterized by single-crystal X-ray analysis, revealing resonance-assisted hydrogen bonds (RAHBs) and significant effects on the HOMO and charge distribution around the conjugated system (Franca et al., 2016).

Synthesis of Novel Compounds

- Synthesis of Thioureas and Structural Characterization : The compound is used in the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, with structural and conformational properties determined by X-ray single crystal diffraction (Qiao et al., 2017).

Miscellaneous Applications

- One-Pot Synthesis with Environmental Considerations : It's used in one-pot synthesis strategies, which are environmentally benign, using water as the sole green solvent (Mahendar & Satyanarayana, 2015).

- NMR and Infrared Spectroscopy for Tautomerism Studies : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy studies focus on the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives (Pires et al., 2016).

Propriétés

IUPAC Name |

4-(trifluoromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-5-6(7)4-14-8(5)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKXWTZYWMSYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(F)(F)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)isobenzofuran-1(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3041975.png)

![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetate](/img/structure/B3041978.png)

![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)